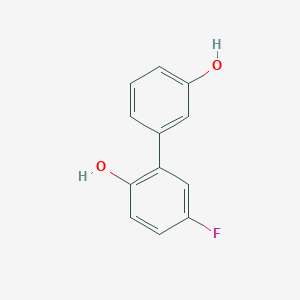
3-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)picolinic acid (3,4-DMPA) is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the synthesis of many biologically active compounds, including antibiotics and other pharmaceuticals. 3,4-DMPA has recently become a subject of increasing interest due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of drug metabolism, and the development of new drugs. It has also been used in the study of enzyme kinetics and the synthesis of fluorescent probes. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to develop new methods of drug delivery.
Mecanismo De Acción
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the synthesis of new proteins, which could be beneficial in the treatment of certain diseases. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an antioxidant, which could be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the inhibition of the synthesis of new proteins, and the inhibition of the activity of certain enzymes involved in drug metabolism. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages, including its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is relatively safe and non-toxic, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments, including its instability in aqueous solutions and its susceptibility to oxidation.
Direcciones Futuras
The potential applications of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research into the compound. These include the development of new drugs, the study of its effects on gene expression and drug metabolism, the development of new methods of drug delivery, and the study of its antioxidant and anti-inflammatory effects. Additionally, further research into the synthesis methods of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxybenzoic acid (DMBA) via two different methods. The first method is a two-step process in which DMBA is first converted to 3,4-dimethoxybenzaldehyde (DMBA-CHO) using a base-catalyzed condensation reaction. This is then followed by a Friedel-Crafts acylation reaction to produce 3-(3,4-Dimethoxyphenyl)picolinic acid, 95%. The second method involves a one-step reaction in which DMBA is directly converted to 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% using an acid-catalyzed condensation reaction.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCTXRCKCIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














